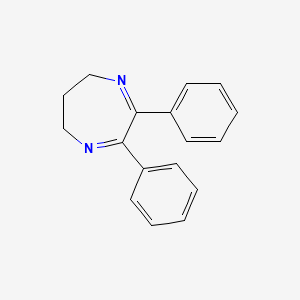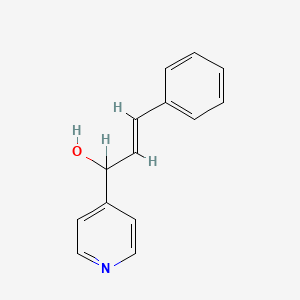
2-Guanidino-4-chloro-6-methylpyrimidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Guanidino-4-chloro-6-methylpyrimidine sulfate is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a guanidino group, a chloro substituent, and a methyl group attached to the pyrimidine ring, along with a sulfate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with guanidine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, often utilizing advanced techniques such as crystallization and purification to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Guanidino-4-chloro-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The guanidino group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted pyrimidines, oxidized or reduced guanidino derivatives, and other functionalized compounds .
Aplicaciones Científicas De Investigación
2-Guanidino-4-chloro-6-methylpyrimidine sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate.
Guanidine Derivatives: Compounds such as N,N’-disubstituted guanidines share similar structural features and chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
32090-63-4 |
|---|---|
Fórmula molecular |
C12H18Cl2N10O4S |
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
2-(4-chloro-6-methylpyrimidin-2-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(7)11-6(10-3)12-5(8)9;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
Clave InChI |
GJYIMIWBYIASGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(N)N)Cl.CC1=CC(=NC(=N1)N=C(N)N)Cl.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



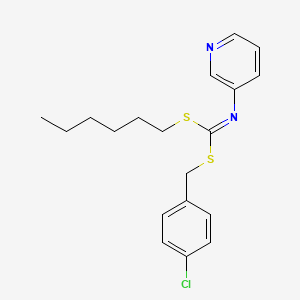
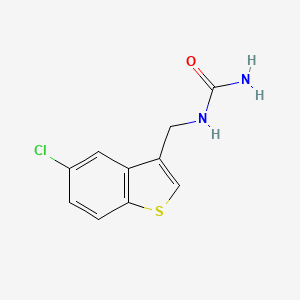

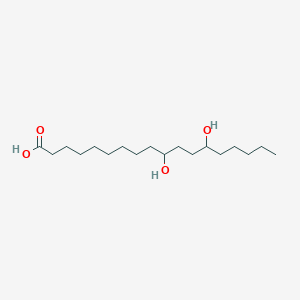
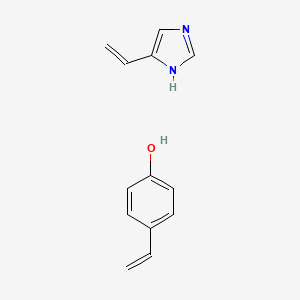
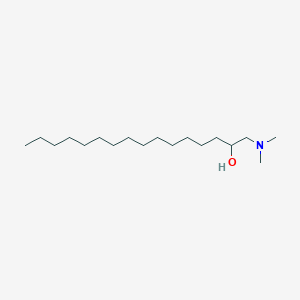
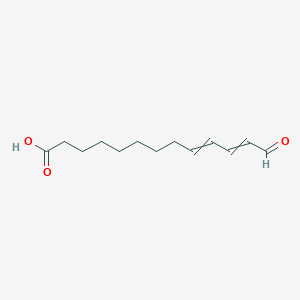
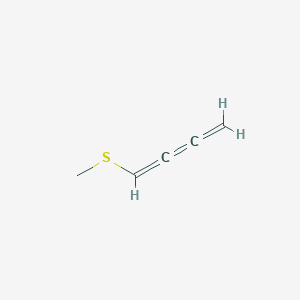
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
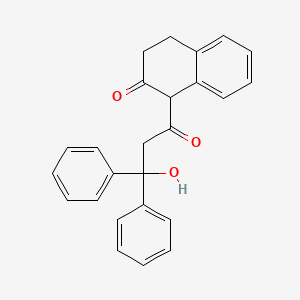
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
